

Ac-DMQD-AMC stability and storage conditions

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Compound of Interest

Compound Name: Ac-DMQD-AMC

Cat. No.: B1344023 Get Quote

Ac-DMQD-AMC Technical Support Center

Welcome to the technical support center for the fluorogenic caspase-3 substrate, **Ac-DMQD-AMC** (Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **Ac-DMQD-AMC**, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Ac-DMQD-AMC?

A1: Solid **Ac-DMQD-AMC** should be stored at -20°C.[1] Under these conditions, the product is stable for at least four years.[1]

Q2: How should I prepare and store stock solutions of **Ac-DMQD-AMC**?

A2: It is recommended to prepare a stock solution of **Ac-DMQD-AMC** in an anhydrous organic solvent such as DMSO. For short-term storage, the stock solution can be kept at -20°C for up to one month. For long-term storage, it is advisable to store the solution in aliquots at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: Is Ac-DMQD-AMC light sensitive?

A3: Yes, it is recommended to protect the solid compound and its solutions from light to prevent potential degradation and increased background fluorescence. Store in a dark container or



wrap the container with aluminum foil.

Q4: What is the excitation and emission wavelength for the cleaved AMC fluorophore?

A4: The released 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[1]

Stability and Handling

Proper handling and storage of **Ac-DMQD-AMC** are crucial for obtaining reliable and reproducible results in your caspase-3 activity assays. The following tables summarize the key stability and storage information.

Quantitative Data Summary

Table 1: Storage and Stability of Ac-DMQD-AMC (Solid Form)

Parameter	Recommendation	Stability Period
Storage Temperature	-20°C	≥ 4 years[1]
Light Exposure	Protect from light	Not specified

Table 2: Storage and Stability of **Ac-DMQD-AMC** (in DMSO)

Parameter	Recommendation	Stability Period
Short-Term Storage	-20°C	Up to 1 month
Long-Term Storage	-80°C (aliquoted)	Up to 6 months
Freeze-Thaw Cycles	Avoid repeated cycles	Not specified
Light Exposure	Protect from light	Not specified

Experimental Protocols

Detailed Methodology: Caspase-3 Activity Assay



This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using **Ac-DMQD-AMC**. Optimization may be required for specific cell types and experimental conditions.

Materials:

- Cells to be assayed
- Ac-DMQD-AMC
- DMSO (anhydrous)
- Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% Triton X-100)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare Ac-DMQD-AMC Stock Solution: Dissolve Ac-DMQD-AMC in DMSO to a concentration of 10 mM. Store as described in Table 2.
- Cell Lysis:
 - For adherent cells, wash with PBS and then add ice-cold Cell Lysis Buffer.
 - For suspension cells, pellet the cells, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
 - Incubate on ice for 10-30 minutes.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).



Assay Setup:

- In a black 96-well plate, add 50-100 μg of cell lysate protein to each well.
- Adjust the volume in each well with Assay Buffer to a final volume of 100 μL.
- Include a blank control (Assay Buffer only) and a negative control (Iysate from untreated cells).

· Substrate Addition:

- Dilute the Ac-DMQD-AMC stock solution in Assay Buffer to a final working concentration of 20-50 μM.
- Add 100 μL of the diluted Ac-DMQD-AMC solution to each well.
- Incubation and Measurement:
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence intensity (Ex/Em = 350/450 nm) at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes.
- Data Analysis: Calculate the rate of fluorescence increase over time. The caspase-3 activity is proportional to this rate.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Possible Cause	Suggested Solution
High Background Fluorescence	Substrate degradation	- Prepare fresh substrate solution Protect substrate from light during storage and incubation Ensure DMSO is anhydrous.
Cell culture medium interference	- Ensure complete removal of cell culture medium before cell lysis. Phenol red in the medium can cause background fluorescence.	
Autofluorescence of compounds	- If testing inhibitors or activators, run a control with the compound alone to check for intrinsic fluorescence.	_
Low or No Signal	Inactive enzyme	- Ensure proper sample handling and storage to maintain enzyme activity Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm assay performance.
Incorrect buffer composition	- Ensure the assay buffer has the correct pH and contains a reducing agent like DTT, which is often required for caspase activity.	
Insufficient substrate concentration	- Optimize the substrate concentration. A concentration that is too low may result in a weak signal.	



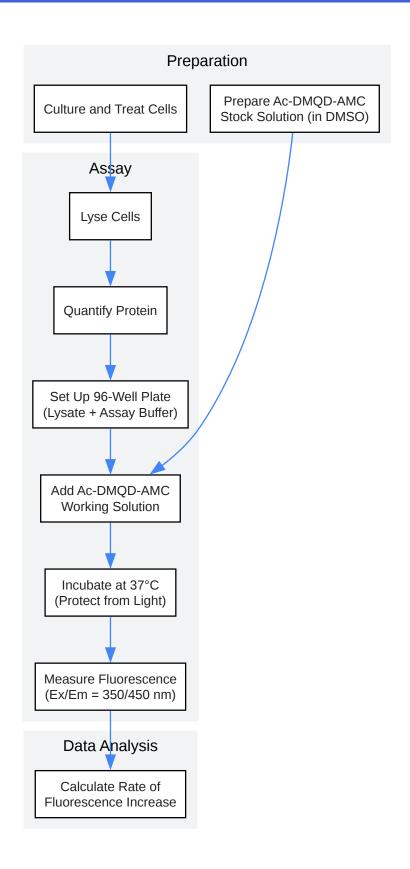
Troubleshooting & Optimization

Check Availability & Pricing

Inconsistent Readings	Pipetting errors	- Use calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuations	 Ensure the plate is incubated at a stable temperature throughout the assay. 	
Incomplete mixing	- Gently mix the plate after adding the substrate to ensure a homogenous reaction mixture.	-

Visualizations

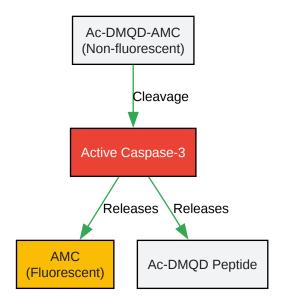




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Experimental workflow for a caspase-3 activity assay.





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Principle of Ac-DMQD-AMC cleavage by caspase-3.

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References

- 1. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
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